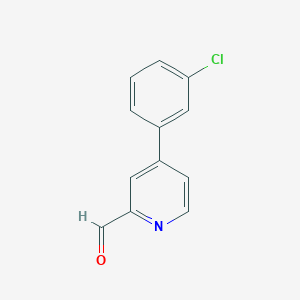

4-(3-Chlorophenyl)pyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

61704-36-7 |

|---|---|

Molecular Formula |

C12H8ClNO |

Molecular Weight |

217.65 g/mol |

IUPAC Name |

4-(3-chlorophenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C12H8ClNO/c13-11-3-1-2-9(6-11)10-4-5-14-12(7-10)8-15/h1-8H |

InChI Key |

TUTFQRYSQGTIEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chlorophenyl Pyridine 2 Carbaldehyde

Strategies for Introducing the 3-Chlorophenyl Moiety at Pyridine (B92270) C4

The formation of the aryl-heteroaryl bond between the pyridine ring and the 3-chlorophenyl group is a critical step in the synthesis. This is predominantly achieved through modern cross-coupling reactions or classical nucleophilic substitution strategies.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling Analogs)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for the formation of C-C bonds between aryl or heteroaryl halides and organoboron compounds. libretexts.org This approach is highly effective for the synthesis of 4-arylpyridines. nih.gov A common strategy involves the coupling of a 4-halopyridine derivative with (3-chlorophenyl)boronic acid.

A plausible and widely utilized pathway commences with a commercially available substituted pyridine, such as 4-chloro-2-methylpyridine. This substrate can undergo a Suzuki-Miyaura coupling reaction with 3-chlorophenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) salt like palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand. A base is required to activate the boronic acid for transmetalation to the palladium center. libretexts.org

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 4-Chloro-2-methylpyridine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >85 |

| 4-Iodo-2-methylpyridine | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | >90 |

This is an interactive data table based on typical conditions reported for Suzuki-Miyaura couplings of halopyridines.

The choice of halogen on the pyridine ring can influence reactivity, with iodides generally being more reactive than chlorides. libretexts.org The selection of the palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

Nucleophilic Aromatic Substitution Approaches on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) offers an alternative route to introduce the 3-chlorophenyl group. In this approach, a nucleophilic 3-chlorophenyl species attacks a pyridine ring that is activated towards nucleophilic attack and possesses a suitable leaving group, typically a halogen, at the C4 position. The pyridine nitrogen atom acts as an electron-withdrawing group, facilitating nucleophilic attack at the C2 and C4 positions. stackexchange.com

For this strategy to be effective, the pyridine ring must be sufficiently electron-deficient. This can be achieved through the presence of other electron-withdrawing groups or by N-oxidation of the pyridine. The nucleophile could be a Grignard reagent, such as 3-chlorophenylmagnesium bromide, or an organolithium species. However, the use of highly reactive organometallics can sometimes lead to side reactions, such as addition to the pyridine ring itself.

| Pyridine Precursor | Nucleophile | Conditions | Product |

| 4-Chloropyridine-N-oxide | 3-Chlorophenylmagnesium bromide | THF, -20 °C to rt | 4-(3-Chlorophenyl)pyridine-N-oxide |

| 4-Fluoropyridine-2-carbaldehyde | (3-Chlorophenyl)lithium | THF, -78 °C | 4-(3-Chlorophenyl)pyridine-2-carbaldehyde |

This is an interactive data table illustrating potential SNAr approaches.

The regioselectivity of nucleophilic attack on the pyridine ring is a key consideration, with a strong preference for the C2 and C4 positions due to resonance stabilization of the Meisenheimer intermediate. stackexchange.com

Methodologies for Installing the Carbaldehyde Group at Pyridine C2

Once the 4-(3-chlorophenyl)pyridine (B1610065) core is established, the next critical step is the introduction of the carbaldehyde group at the C2 position. This can be accomplished either by the oxidation of a pre-existing methyl or alcohol group or through direct formylation of the pyridine ring.

Oxidation of Methyl or Alcohol Precursors

A common and reliable method for installing the 2-carbaldehyde group is through the oxidation of a 2-methyl or 2-hydroxymethyl precursor. Following the successful synthesis of 4-(3-chlorophenyl)-2-methylpyridine (B14138847) via cross-coupling, the methyl group can be oxidized to an aldehyde.

Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of activated methyl groups, such as those in the alpha position to a pyridine nitrogen. nih.govwikipedia.org This reaction, often referred to as the Riley oxidation, can provide the desired aldehyde in good yields. nih.gov The reaction is typically carried out in a solvent such as dioxane or acetic acid at elevated temperatures.

| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

| 4-(3-Chlorophenyl)-2-methylpyridine | SeO₂ | 1,4-Dioxane | 100 | ~70-80 |

| (4-(3-Chlorophenyl)pyridin-2-yl)methanol | MnO₂ | Dichloromethane (B109758) | 25 | >90 |

| (4-(3-Chlorophenyl)pyridin-2-yl)methanol | Dess-Martin Periodinane | Dichloromethane | 25 | >95 |

This is an interactive data table representing common oxidation methods for this class of compounds.

Alternatively, the 2-methyl group can first be converted to a 2-hydroxymethyl group (an alcohol) via radical bromination followed by hydrolysis. The resulting alcohol, (4-(3-chlorophenyl)pyridin-2-yl)methanol, can then be oxidized to the aldehyde using a variety of milder oxidizing agents, such as manganese dioxide (MnO₂) or Dess-Martin periodinane, which often provide higher yields and fewer side products compared to SeO₂.

Formylation Reactions

Direct formylation of the 4-(3-chlorophenyl)pyridine ring at the C2 position is a more direct but potentially less selective approach. The Vilsmeier-Haack reaction is a well-known method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com

However, the pyridine ring itself is electron-deficient, which generally makes it unreactive towards electrophilic substitution reactions like the Vilsmeier-Haack reaction. researchgate.net For such a reaction to be successful, the pyridine ring would need to be activated, for example, by the formation of an N-oxide. Even with activation, regioselectivity can be an issue, and formylation might occur at other positions if they are sterically and electronically favorable. Therefore, this method is generally less preferred for this specific target molecule compared to the oxidation of a pre-installed C2 substituent.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be designed using either convergent or divergent strategies.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. nih.gov For this target molecule, a divergent approach would likely start with a simple, commercially available pyridine derivative, such as 2-methyl-4-chloropyridine. This common intermediate could then be subjected to a Suzuki-Miyaura coupling with 3-chlorophenylboronic acid to form 4-(3-chlorophenyl)-2-methylpyridine. Subsequent oxidation of the methyl group would yield the desired aldehyde. This same intermediate could also be used to synthesize other derivatives by reacting it with different boronic acids or by further functionalizing the methyl group in different ways. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. nih.gov

Sequential Construction of the Substituted Pyridine Core

The de novo synthesis of the this compound framework involves building the pyridine ring from acyclic precursors. This bottom-up approach allows for the precise placement of the aryl and aldehyde functionalities. One notable method is the one-pot, three-component tandem reaction, which offers an efficient route to highly functionalized pyridines. mdpi.com

A representative synthesis involves the reaction of an aldehyde, malononitrile (B47326), and an N-alkyl-2-cyanoacetamide. mdpi.com For the synthesis of a core structure related to the target molecule, such as a 4-(3-chlorophenyl)pyridine derivative, 3-chlorobenzaldehyde (B42229) would be a key starting material. The general scheme for such a multicomponent reaction is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Base | Solvent | Product |

| 3-Chlorobenzaldehyde | Malononitrile | N-Butyl-2-cyanoacetamide | K₂CO₃ | Ethanol (B145695) | 6-Amino-1-butyl-4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile |

This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization to yield the substituted pyridine core. mdpi.com While this specific product is not the final carbaldehyde, it possesses the crucial 4-(3-chlorophenyl)pyridine structure. Subsequent chemical transformations would be necessary to introduce the aldehyde group at the 2-position and remove other functionalities.

Another powerful strategy for constructing the pyridine ring is the transition metal-catalyzed [2+2+2] cycloaddition reaction. This method involves the cyclotrimerization of alkynes with a nitrile. nih.govresearchgate.net To achieve the desired substitution pattern for this compound, a carefully designed di-alkyne and 3-chlorobenzonitrile (B1581422) could theoretically be employed in the presence of a suitable catalyst, such as a cobalt complex. dntb.gov.ua

Late-Stage Functionalization Strategies

An alternative to the de novo construction is the modification of a pre-synthesized 4-(3-chlorophenyl)pyridine. This approach, known as late-stage functionalization, is particularly valuable in medicinal chemistry for the rapid generation of analogues.

The most common method for introducing a carbaldehyde group at the 2-position of a pyridine ring is through the oxidation of a 2-methyl or 2-hydroxymethyl substituent. wikipedia.org Therefore, a plausible synthetic route would begin with the synthesis of 4-(3-chlorophenyl)-2-methylpyridine. This precursor could be synthesized via various cross-coupling reactions, such as the Suzuki-Miyaura coupling of 3-chlorophenylboronic acid with 4-chloro-2-methylpyridine.

Once 4-(3-chlorophenyl)-2-methylpyridine is obtained, the methyl group can be oxidized to a carbaldehyde. A common reagent for this transformation is selenium dioxide (SeO₂). nih.gov

| Starting Material | Reagent | Product |

| 4-(3-chlorophenyl)-2-methylpyridine | Selenium Dioxide (SeO₂) | This compound |

This late-stage oxidation provides a direct route to the target compound from a more readily accessible precursor.

Enantioselective Synthesis and Stereochemical Control in Derivatization

While this compound itself is achiral, its derivatization, particularly at the aldehyde functional group, can lead to the formation of chiral centers. The control of stereochemistry in these reactions is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

The aldehyde group of this compound is susceptible to nucleophilic attack, leading to the formation of chiral secondary alcohols, amines, and other derivatives. Enantioselective reduction of the aldehyde to the corresponding alcohol can be achieved using chiral reducing agents or catalysts.

Furthermore, recent advances in catalysis have enabled the enantioselective functionalization of the pyridine ring itself. For instance, the dearomatization of pyridines can be performed stereoselectively to produce chiral dihydropyridines and piperidines. mdpi.comdntb.gov.uanih.gov Rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with activated pyridines have been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.gov While not a direct synthesis of the target aldehyde, these methods highlight the potential for creating chiral derivatives from pyridine precursors.

The development of chiral pyridine-based ligands has also been instrumental in asymmetric catalysis. For example, chiral pyridine-aminophosphine and pyridine-dihydroisoquinoline ligands have been successfully employed in asymmetric hydrogenation and conjugate addition reactions, respectively. rsc.orgrsc.org

Biocatalytic Routes in the Synthesis of Related Pyridine Carbaldehyde Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact of chemical processes.

In the context of pyridine carbaldehyde synthesis, biocatalytic methods are being explored. Research into the biocatalytic reduction of pyridine carboxylic acids to the corresponding aldehydes and alcohols is an active area. ukri.org This approach could provide a green route to pyridine-2-carbaldehydes from readily available pyridine-2-carboxylic acids. The use of specific enzymes could potentially offer high chemo- and regioselectivity.

For instance, a proposed biocatalytic route could involve the enzymatic reduction of 4-(3-chlorophenyl)pyridine-2-carboxylic acid to yield this compound. This transformation would require a specific carboxylate reductase enzyme. While the direct biocatalytic synthesis of the target molecule has not been explicitly reported, the principles established for other substituted pyridines suggest its feasibility. ukri.org

| Substrate | Enzyme Class | Product |

| 4-(3-chlorophenyl)pyridine-2-carboxylic acid | Carboxylate Reductase | This compound |

The ongoing research into novel biocatalytic pathways for the synthesis of substituted pyridines holds promise for the future development of more sustainable and efficient methods for producing compounds like this compound. ukri.org

Chemical Reactivity and Transformation Studies of 4 3 Chlorophenyl Pyridine 2 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic synthesis, readily undergoing a variety of transformations.

Formation of Imines and Schiff Bases

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental condensation reaction. jocpr.comnoveltyjournals.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Pyridine (B92270) carbaldehydes are frequently used as precursors for Schiff base ligands, which are important in coordination chemistry and materials science. ijapbc.com

While specific studies detailing the reaction of 4-(3-chlorophenyl)pyridine-2-carbaldehyde with various amines are not extensively documented, its reactivity is expected to be analogous to other pyridine aldehydes. For instance, pyridine-4-carbaldehyde readily reacts with amines like 3-aminopyridine (B143674) in refluxing ethanol (B145695) to yield the corresponding Schiff base. jocpr.com Similarly, reactions with substituted anilines, such as p-anisidine (B42471) and 4-chloroaniline, have been demonstrated with related aldehydes to form stable, often crystalline, imine products. noveltyjournals.comresearchgate.net

Table 1: Examples of Schiff Base Formation with Analogous Aldehydes

| Aldehyde Precursor | Amine Reactant | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Pyridine-4-carbaldehyde | 3-Aminopyridine | Ethanol | Reflux, 1 hr | N-(pyridin-4-ylmethylene)pyridin-3-amine | jocpr.com |

| Benzaldehyde | Aniline | Ethanol | Stirring, 3 hrs | N-benzylideneaniline | edu.krd |

| Salicylaldehyde | 4-Chloroaniline | Ethanol | - | 2-(((4-chlorophenyl)imino)methyl)phenol | noveltyjournals.comijapbc.com |

| 4-Formylpyridine | p-Anisidine | Water | Stirring, 15 min | 4-methoxy-N-(pyridin-4-ylmethylene)aniline | researchgate.net |

Aldol (B89426) Condensations and Knoevenagel Reactions

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org This carbon-carbon bond-forming reaction is highly efficient for producing α,β-unsaturated products. bas.bg Pyridine carbaldehydes are known to be effective substrates in Knoevenagel condensations. bas.bg

Studies on related pyridine carbaldehydes show they react readily with active methylene compounds such as malononitrile (B47326) and ethyl cyanoacetate. bas.bgresearchgate.net These reactions can often proceed under mild, catalyst-free conditions in aqueous ethanol, affording high yields of the corresponding electron-deficient alkenes. bas.bg The reactivity of the pyridine carbaldehyde in this context is enhanced by the electron-withdrawing nature of the pyridine ring, which activates the carbonyl group toward nucleophilic attack. bas.bg Given this precedent, this compound is expected to react efficiently with various active methylene compounds.

Table 2: Knoevenagel Condensation with Pyridine Carbaldehydes

| Aldehyde | Active Methylene Compound | Solvent | Catalyst | Product | Reference(s) |

|---|---|---|---|---|---|

| 4-Pyridinecarbaldehyde | Malononitrile | H₂O:EtOH (1:1) | None | 2-(pyridin-4-ylmethylene)malononitrile | bas.bg |

| 3-Pyridinecarbaldehyde | Malononitrile | H₂O:EtOH (1:1) | None | 2-(pyridin-3-ylmethylene)malononitrile | bas.bg |

| 2-Pyridinecarbaldehyde | Malononitrile | H₂O:EtOH (1:1) | None | 2-(pyridin-2-ylmethylene)malononitrile | bas.bg |

| Benzaldehyde | Malononitrile | Water | CTMAB | Benzylidenemalononitrile | researchgate.net |

Oxidation and Reduction Transformations

The carbaldehyde moiety can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of pyridine aldehydes to their corresponding carboxylic acids is a common transformation. A study on the oxidation of pyridine carboxylic acid hydrazides using active manganese dioxide in chloroform (B151607) showed the formation of the corresponding aldehydes, and in the case of the 3- and 4-isomers, the respective carboxylic acids were also isolated as byproducts. jcsp.org.pk More conventional oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are typically employed for this conversion. The oxidation of this compound would yield 4-(3-chlorophenyl)pyridine-2-carboxylic acid, a valuable intermediate in medicinal chemistry.

Reduction: The reduction of aldehydes to primary alcohols is efficiently achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate yields the alcohol. For this compound, this transformation would produce (4-(3-chlorophenyl)pyridin-2-yl)methanol. Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol.

Nucleophilic Addition Reactions

Beyond hydride reagents, other carbon-based nucleophiles, such as Grignard and organolithium reagents, readily add to the aldehyde group. libretexts.orgmasterorganicchemistry.com This reaction is a cornerstone of C-C bond formation, leading to the synthesis of secondary alcohols.

The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would be expected to proceed via nucleophilic attack of the methyl carbanion on the electrophilic carbonyl carbon. youtube.com An acidic workup would then protonate the intermediate magnesium alkoxide to furnish the secondary alcohol, 1-(4-(3-chlorophenyl)pyridin-2-yl)ethanol. This reaction provides a direct route to more complex alcohol structures. libretexts.org

Reactions of the Pyridine Ring and 3-Chlorophenyl Substituent

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, are significantly more difficult to perform on pyridine compared to benzene. rsc.org The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles. Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the deactivation of the ring. rsc.orgyoutube.com

To overcome this low reactivity, a common strategy is to first convert the pyridine to its corresponding N-oxide. youtube.comquimicaorganica.org The N-oxide group is activating and directs incoming electrophiles to the 4-position (para) and, to a lesser extent, the 2-position (ortho). quimicaorganica.org After the substitution reaction is performed, the N-oxide can be reduced back to the pyridine, typically using a reducing agent like triphenylphosphine (B44618) or zinc. youtube.com

For this compound, direct electrophilic substitution on the pyridine ring would be challenging. An N-oxide intermediate would likely be required to facilitate reactions like nitration or halogenation. The substitution would be expected to occur at the C-6 position, which is para to the N-oxide and not sterically hindered. The 3-chlorophenyl ring, being less deactivated than the pyridine ring, could also potentially undergo substitution, primarily at the positions ortho and para to the pyridine substituent, though reaction conditions would be critical.

Transformations of the Chlorophenyl Group

The chlorine atom on the phenyl ring of this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. These transformations allow for the strategic modification of the molecule to introduce diverse functionalities, significantly expanding its synthetic potential. While specific studies detailing these transformations on this compound itself are not extensively documented in publicly available literature, the reactivity of the 3-chlorophenyl motif is well-established. Standard cross-coupling protocols are applicable to this substrate.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester. This would transform the 3-chlorophenyl group into a biphenyl (B1667301) or substituted biphenyl system. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, converting the aryl chloride into an arylamine. By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a strong base, a wide range of N-aryl compounds can be synthesized.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This transformation would yield a (3-(alkynyl)phenyl) substituted pyridine.

The following table outlines the general conditions for these representative transformations.

| Transformation | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Functional Group |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Biphenyl or Alkyl-Aryl |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/Ligand (e.g., BINAP, XPhos) | NaOt-Bu, K₃PO₄ | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | Aryl Alkyne |

Heterocyclization Reactions Utilizing this compound as a Building Block

The aldehyde functionality of this compound is a key feature that allows it to serve as a versatile building block in the synthesis of complex heterocyclic systems. A prominent example of its application is in the construction of pyridinyl-pyrazine derivatives, which have been investigated for their potential as orexin (B13118510) receptor antagonists.

In a well-documented synthetic route, this compound undergoes a condensation reaction with a substituted amino-pyrazinone. This reaction forms an enamine intermediate which is subsequently reduced to furnish the final pyridinyl-pyrazine product.

Detailed Research Findings:

A specific application involves the reaction of this compound with (S)-5-amino-6-methyl-2-oxo-1-(2,2,2-trifluoro-ethyl)-1,2-dihydro-pyrazin-3-yl]-carbamic acid tert-butyl ester. The detailed steps are as follows:

Condensation/Enamine Formation: The aldehyde reacts with the primary amino group on the pyrazinone ring. This reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) with a dehydrating agent or catalyst, such as titanium(IV) isopropoxide, to drive the reaction towards the imine/enamine product.

Reduction: The resulting intermediate is not isolated but is reduced in situ. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB), which is mild enough to selectively reduce the enamine in the presence of other functional groups.

This sequence constitutes a reductive amination reaction, a powerful method for constructing carbon-nitrogen bonds.

The following table summarizes the findings from this synthetic application.

| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Product Class |

|---|---|---|---|---|

| This compound | (S)-5-Amino-6-methyl-2-oxo-1-(2,2,2-trifluoro-ethyl)-1,2-dihydro-pyrazin-3-yl]-carbamic acid tert-butyl ester | 1. Ti(OiPr)₄ 2. NaBH(OAc)₃ | DCM | Pyridinyl-Pyrazine Derivative |

This heterocyclization strategy highlights the utility of this compound as a key intermediate for accessing complex, biologically relevant scaffolds. The aldehyde provides a reactive site for annulation, while the chlorophenylpyridine core remains intact to serve as a key structural element in the final molecule.

Computational and Theoretical Investigations of 4 3 Chlorophenyl Pyridine 2 Carbaldehyde

Quantum Chemical Studies

Quantum chemical studies are indispensable tools for predicting and understanding the behavior of molecules at the atomic and electronic levels. For a molecule like 4-(3-Chlorophenyl)pyridine-2-carbaldehyde, these computational methods can provide profound insights into its geometry, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the molecule's most stable three-dimensional arrangement, a process known as geometry optimization.

Illustrative Data Table: Optimized Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(pyridine)-C(phenyl) | ~1.49 Å |

| Bond Length | C(pyridine)-C(aldehyde) | ~1.48 Å |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Angle | C-C-N (pyridine ring) | ~120° |

| Dihedral Angle | Pyridine (B92270) Ring - Phenyl Ring | ~30-40° |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is pivotal in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show the HOMO localized on the electron-rich chlorophenyl and pyridine rings, while the LUMO would be concentrated on the electron-withdrawing carbaldehyde group and the pyridine ring, indicating potential sites for nucleophilic and electrophilic attack, respectively. This distribution would also suggest the possibility of intramolecular charge transfer from the substituted phenyl-pyridine moiety to the carbaldehyde group.

Illustrative Data Table: FMO Energies and Related Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: The values in this table are hypothetical examples.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the electron density surface.

For this compound, the MEP map would be expected to show negative potential (typically colored red) around the electronegative oxygen atom of the carbaldehyde group and the nitrogen atom of the pyridine ring, indicating these as likely sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the aldehyde proton. The chlorine atom would also influence the electrostatic potential of the phenyl ring.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-covalent interactions (NCIs) play a crucial role in supramolecular chemistry, crystal engineering, and biological systems. The NCI analysis, based on the electron density and its derivatives, helps to identify and visualize weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds. The Reduced Density Gradient (RDG) is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue to reveal these interactions.

In a condensed phase or in molecular aggregates of this compound, NCI analysis would likely reveal C-H···O and C-H···N hydrogen bonds involving the aldehyde and pyridine moieties. Furthermore, π-π stacking interactions between the aromatic rings and potential halogen bonding involving the chlorine atom could be identified, providing insights into the crystal packing and intermolecular associations.

Tautomeric Stability Investigations

Tautomerism, the interconversion of structural isomers through proton migration, is a possibility for certain functional groups. While the aldehyde group in this compound is generally stable, theoretical calculations could explore the relative stability of its enol tautomer. By calculating the energies of both the aldehyde and the potential enol form (4-(3-Chlorophenyl)pyridin-2-yl)methanol), their relative abundance at equilibrium could be predicted. It is highly probable that the aldehyde tautomer would be significantly more stable.

Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors can be calculated from the electronic structure to quantify the reactivity of a molecule. These include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the global reactivity of this compound. For instance, a higher electrophilicity index would suggest a greater propensity to act as an electrophile in reactions.

Illustrative Data Table: Quantum Chemical Descriptors

| Descriptor | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.3 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.2 |

| Chemical Softness (S) | 1/η | 0.45 |

| Electrophilicity Index (ω) | χ²/2η | 4.2 |

Note: The values in this table are hypothetical and for illustrative purposes.

Following a comprehensive search for scientific literature, no specific computational or theoretical investigations for the compound "this compound" corresponding to the requested outline sections could be located. The search included molecular modeling and docking studies, binding energy calculations, theoretical mechanistic elucidations, and statistical thermodynamic properties.

Therefore, the generation of the requested article is not possible due to the absence of published research data for this specific compound in the required areas of computational and theoretical analysis.

Advanced Spectroscopic Characterization Techniques for 4 3 Chlorophenyl Pyridine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), or signal multiplicities for 4-(3-Chlorophenyl)pyridine-2-carbaldehyde, were found in the searched resources.

X-ray Crystallography for Solid-State Structure Elucidation

A search for single-crystal X-ray diffraction data did not locate any studies on this compound. Therefore, information regarding its crystal system, space group, unit-cell dimensions, and key bond lengths or angles is not available.

Infrared (IR) and Raman Spectroscopy

No experimental IR or Raman spectra for this compound are available in the searched literature. As a result, tables of characteristic vibrational frequencies (cm⁻¹) corresponding to its functional groups (such as C=O stretching of the aldehyde, C-Cl stretching, or pyridine (B92270) ring vibrations) cannot be provided.

Mass Spectrometry Techniques for Structural Confirmation

Specific mass spectrometry data, such as the mass-to-charge ratio (m/z) of the molecular ion peak or fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), for this compound were not found.

Applications of 4 3 Chlorophenyl Pyridine 2 Carbaldehyde in Chemical Research

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

The presence of both a pyridine (B92270) ring and an aldehyde functional group makes 4-(3-Chlorophenyl)pyridine-2-carbaldehyde a versatile building block in the synthesis of complex organic structures. The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions and the formation of Schiff bases. These reactions are fundamental in constructing larger, more intricate molecular frameworks.

The reactivity of the aldehyde allows for its condensation with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This capability is crucial for the elaboration of the molecular structure and the introduction of new functional groups. For instance, pyridine carbaldehydes can be employed in multicomponent reactions to generate highly substituted pyridine-based systems in a single step.

Furthermore, the pyridine nucleus itself can undergo various modifications, and its electronic properties influence the reactivity of the attached aldehyde group. The strategic placement of the chlorophenyl group at the 4-position of the pyridine ring also modulates the electronic and steric properties of the molecule, which can be exploited in the design of targeted synthetic strategies.

Scaffold in Medicinal Chemistry Research and Drug Design

The pyridine scaffold is a prominent feature in a vast number of biologically active compounds and FDA-approved drugs. nih.govrsc.org Pyridine derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govijnrd.orgrsc.orgresearchgate.net Consequently, this compound serves as an important scaffold in medicinal chemistry for the design and synthesis of new therapeutic agents.

Design and Synthesis of Novel Pyridine-Based Heterocyclic Systems with Potential Biological Relevance

The reactive aldehyde group of this compound is a key handle for the synthesis of novel heterocyclic systems with potential biological activity. Through condensation reactions with various binucleophiles, a diverse range of fused and non-fused heterocyclic rings can be constructed. For example, pyridine-2-carbaldehydes can be used to synthesize 1,2,4-triazines and their oxides through heterocyclization reactions. researchgate.net

The resulting complex pyridine-based heterocycles are often investigated for their potential as therapeutic agents. The specific substitution pattern of this compound, with the chloro substituent on the phenyl ring, can significantly influence the biological activity of the resulting derivatives. This is due to the electronic and lipophilic contributions of the chlorine atom, which can affect the molecule's ability to interact with biological targets.

| Heterocyclic System | Potential Biological Activity |

|---|---|

| Thienopyridines | Antibacterial, Anticancer researchgate.net |

| Pyrazolopyridines | Anticancer nih.gov |

| Imidazopyridines | Anticancer nih.gov |

| Pyridotriazines | Various therapeutic applications |

Development of Ligands for Metal Complexation and Coordination Chemistry

The pyridine nitrogen atom and the oxygen atom of the carbaldehyde group in this compound can act as donor atoms for metal ions, making it a valuable precursor for the synthesis of ligands for metal complexation. wikipedia.org The resulting metal complexes have applications in various fields, including catalysis and materials science.

Schiff bases derived from pyridine-2-carbaldehyde are particularly effective ligands. chemicalbook.com These are typically formed by the condensation of the aldehyde with a primary amine. The resulting imine nitrogen, along with the pyridine nitrogen, can form stable chelate rings with transition metals. The electronic properties of the ligand, and consequently the properties of the metal complex, can be fine-tuned by modifying the substituents on the pyridine and phenyl rings.

| Coordinating Atoms | Typical Metal Ions | Potential Applications of Complexes |

|---|---|---|

| Pyridine Nitrogen, Aldehyde Oxygen | Transition metals (e.g., Cu, Ni, Co) | Catalysis, Bioinorganic Chemistry |

| Pyridine Nitrogen, Imine Nitrogen (from Schiff bases) | Transition metals (e.g., Fe, Ru, Sn) rsc.org | Anticancer agents, Imaging agents |

Exploration and Elucidation of Molecular Recognition and Ligand-Target Binding Mechanisms

Understanding how a ligand binds to its biological target is a cornerstone of drug design. Derivatives of this compound are used in studies aimed at exploring and elucidating molecular recognition and ligand-target binding mechanisms. The defined three-dimensional structure of these molecules, with their specific arrangement of functional groups, allows for the systematic investigation of interactions such as hydrogen bonding, and van der Waals forces. mdpi.commdpi.com

The pyridine ring can participate in π-π stacking interactions with aromatic residues in a protein's active site, while the aldehyde group (or its derivatives) can form hydrogen bonds. The chlorophenyl group can engage in hydrophobic interactions. By synthesizing a series of analogues with systematic structural modifications, researchers can probe the importance of each of these interactions for binding affinity and selectivity. Such studies provide valuable insights for the rational design of more potent and specific drugs.

Contributions to Catalysis

Pyridine-containing compounds have found significant applications in the field of catalysis, both as ligands for metal-based catalysts and as organocatalysts themselves. The electronic properties of the pyridine ring can be readily tuned by substituents, which in turn influences the catalytic activity of the system.

Involvement in Organic Reaction Catalysis

Derivatives of this compound can be utilized in the development of catalysts for various organic reactions. For example, pyridine-based ligands can be used to stabilize and activate metal centers in a variety of catalytic transformations. The specific steric and electronic environment provided by the ligand can control the selectivity and efficiency of the catalytic process.

Moreover, certain pyridine derivatives can act as organocatalysts. For instance, pyridine-based radicals can be generated in situ and used to catalyze reductive coupling reactions. nih.gov While specific studies on the catalytic applications of this compound are not extensively documented, its structural motifs suggest its potential as a precursor for the development of novel catalytic systems. The combination of the coordinating pyridine nitrogen and the reactive aldehyde group offers opportunities for the design of bifunctional catalysts.

Precursor for Catalytically Active Metal Complexes

No specific research was found detailing the use of this compound as a precursor for the synthesis of catalytically active metal complexes. While the general class of pyridine-carbaldehyde compounds is known to form such complexes, studies focusing on this particular substituted isomer are not available in the reviewed literature.

Potential in Materials Science and Advanced Functional Materials Development

There is currently no available research that describes the application of this compound in the development of materials science or advanced functional materials. Consequently, no data on its role in creating materials with specific optical, electronic, or structural properties could be identified.

Future Research Directions for 4 3 Chlorophenyl Pyridine 2 Carbaldehyde

Innovations in Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic methods for pyridine (B92270) derivatives can involve hazardous reagents and generate significant waste. The future of synthesizing 4-(3-Chlorophenyl)pyridine-2-carbaldehyde will likely pivot towards green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. rasayanjournal.co.in Research in this area could focus on adapting established green techniques that have proven successful for other heterocyclic compounds. nih.govacs.org

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the synthesis of pyridine derivatives. nih.govacs.org

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates can streamline the synthesis, saving time, solvents, and energy. rasayanjournal.co.in

Solvent-Free Conditions: Performing reactions under solvent-free or solid-state conditions, potentially using techniques like ball milling, minimizes the use of volatile and often toxic organic solvents. asianpubs.orgresearchgate.net

Reusable Catalysts: The development and use of heterogeneous or recyclable catalysts, such as metal-incorporated mesoporous materials, can lead to cleaner reaction profiles and simpler product purification. asianpubs.orgresearchgate.net

| Green Chemistry Approach | Potential Advantages for Synthesis | Relevant Research Area |

|---|---|---|

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, improved purity. nih.gov | Process Chemistry |

| One-Pot Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, atom economy. rasayanjournal.co.in | Synthetic Methodology |

| Solvent-Free Reaction Conditions | Minimized use of hazardous solvents, simpler workup. asianpubs.orgresearchgate.net | Sustainable Chemistry |

| Heterogeneous Catalysis | Easy catalyst separation and recycling, cleaner products. researchgate.net | Catalyst Development |

Advanced Computational Design and Virtual Screening for Novel Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Through virtual screening and molecular modeling, researchers can predict the properties and biological activities of hypothetical derivatives, prioritizing the most promising candidates for synthesis and experimental testing. ijfmr.com This approach is significantly more time- and resource-efficient than traditional high-throughput screening.

Future computational research should focus on:

Structure-Based Virtual Screening: Using the known structures of biological targets (e.g., enzymes, receptors), libraries of virtual derivatives of this compound can be screened to identify compounds with high binding affinity. nih.govgrowingscience.com This has been successfully applied to other pyridine derivatives to find potential inhibitors for targets like cyclin-dependent kinase 9 (CDK9) and DNA gyrase. ijfmr.comgrowingscience.com

Ligand-Based Design: In the absence of a known target structure, models can be built based on existing active molecules to design new derivatives with improved properties. This method is useful for expanding and optimizing a chemical series. nih.govresearchgate.net

Pharmacokinetic Property Prediction: Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives, helping to identify candidates with better drug-like characteristics early in the discovery process. ijfmr.com

| Step | Description | Objective |

|---|---|---|

| 1. Scaffold Definition | Use this compound as the core structure. | Establish a chemical starting point. |

| 2. Virtual Library Generation | Computationally add a wide variety of chemical groups to the scaffold. | Create a diverse set of candidate molecules. |

| 3. Molecular Docking/Screening | Simulate the interaction of the virtual library with a biological target. ijfmr.comgrowingscience.com | Identify potential high-affinity binders. |

| 4. Prioritization and Selection | Rank candidates based on predicted activity, selectivity, and ADME properties. | Select the most promising derivatives for synthesis. |

Exploration of New Catalytic Applications and Catalyst Development

The pyridine-2-carbaldehyde structural motif is an effective ligand for coordinating with metal ions. researchgate.netwikipedia.org The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group can act as a bidentate ligand, forming stable complexes with various transition metals. This makes this compound a promising candidate for developing novel catalysts. The 3-chlorophenyl substituent can modulate the electronic and steric properties of the resulting metal complex, potentially fine-tuning its catalytic activity and selectivity.

Future research could explore:

Homogeneous Catalysis: Development of soluble metal complexes for applications such as carbon dioxide reduction or the synthesis of complex organic molecules. researchgate.net

Heterogeneous Catalysis: Immobilization of metal complexes onto solid supports, such as silica-coated magnetic nanoparticles, to create robust and recyclable catalysts. rsc.orgrsc.org This approach combines the high activity of homogeneous catalysts with the ease of separation of heterogeneous ones. rsc.org

Electrocatalysis and Photocatalysis: Designing complexes that can facilitate redox reactions upon interaction with an electrode or light, with potential applications in energy conversion and storage. A derivative of pyridine-2-carbaldehyde has been investigated as part of a composite for oxygen reduction reactions in microbial fuel cells. nih.gov

| Catalyst Type | Metal Center (Example) | Potential Application | Rationale |

|---|---|---|---|

| Homogeneous Catalyst | Manganese (Mn), Rhenium (Re) | CO₂ Reduction. researchgate.net | Pyridine-based ligands are known to form active complexes for this transformation. |

| Heterogeneous Catalyst | Copper (Cu) | Synthesis of pyran derivatives. rsc.orgrsc.org | Immobilization on nanoparticles allows for catalyst recovery and reuse. rsc.org |

| Electrocatalyst | Manganese (Mn) | Oxygen Reduction Reaction (ORR). nih.gov | The ligand can stabilize metal centers in catalytically active oxidation states. |

Interdisciplinary Research with Emerging Fields in Chemical Sciences

The structural features of this compound make it a versatile platform for interdisciplinary research, bridging synthetic chemistry with materials science, chemical biology, and environmental science.

Promising interdisciplinary directions include:

Materials Science: The ability of the compound to act as a ligand can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, separation, or as sensors, with the chlorophenyl group influencing the framework's porosity and functionality.

Chemical Biology: Derivatives could be designed as chemical probes to study biological pathways. For instance, by attaching a fluorescent tag, new molecules could be synthesized to visualize specific enzymes or cellular structures. The known biological activities of related pyridine compounds against cancer, bacteria, and parasites provide a strong foundation for such explorations. mdpi.comnih.govnih.govontosight.ai

Environmental and Energy Science: Building on research into related compounds, derivatives could be developed for applications in sustainable energy technologies. For example, its use as a component in anti-biofouling cathodes for microbial fuel cells could improve energy recovery and operational stability. nih.gov

| Emerging Field | Potential Application Area | Key Feature of the Compound |

|---|---|---|

| Materials Science | Development of Metal-Organic Frameworks (MOFs). | Coordination ability of the pyridine-aldehyde moiety. |

| Chemical Biology | Design of enzyme inhibitors or biological probes. mdpi.comontosight.ai | Reactive aldehyde group and tunable core structure. |

| Sustainable Energy | Components for microbial fuel cells. nih.gov | Potential for catalytic and anti-biofouling properties. |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(3-Chlorophenyl)pyridine-2-carbaldehyde?

Answer:

The synthesis typically involves:

- Suzuki-Miyaura cross-coupling to introduce the 3-chlorophenyl group to the pyridine ring. For example, coupling 3-chlorophenylboronic acid with a halogenated pyridine precursor (e.g., 2-bromo- or 2-chloropyridine) under palladium catalysis .

- Aldehyde functionalization via oxidation of a methyl group (e.g., using MnO₂ or SeO₂) or direct formylation at the 2-position of pyridine using Vilsmeier-Haack conditions (POCl₃/DMF) .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by -NMR, -NMR, and HRMS to confirm regioselectivity and purity .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Key analytical techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolve ambiguities in regiochemistry (e.g., aldehyde position) using SHELXL for refinement and ORTEP-3 for visualization .

- Spectroscopic methods:

Advanced: What challenges arise in achieving regioselective substitution during the synthesis of this compound?

Answer:

Regioselectivity challenges include:

- Competing substitution patterns: Steric and electronic effects may lead to undesired isomers (e.g., 3-chlorophenyl at pyridine positions 3 or 4). Use directing groups (e.g., –NO) or meta-directing catalysts (e.g., Pd with bulky ligands) to control coupling positions .

- Byproduct formation: Monitor reactions via TLC and employ high-resolution LC-MS to detect impurities like 4-(4-chlorophenyl) derivatives or over-oxidized products .

Advanced: How can crystallographic data resolve contradictions in reported solubility or stability profiles of this compound?

Answer:

- Polymorphism analysis: Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which may explain solubility discrepancies .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) influencing stability. For example, strong aldehyde hydrogen bonding may reduce hygroscopicity .

Advanced: What strategies are effective in studying the biological activity of this compound derivatives?

Answer:

- Structure-activity relationship (SAR) studies: Synthesize analogs (e.g., replacing –Cl with –F or modifying the aldehyde to a hydroxymethyl group) and screen against target enzymes (e.g., kinases) using in vitro assays .

- Molecular docking: Utilize software like AutoDock Vina to predict binding modes with biological targets (e.g., cytochrome P450 enzymes), guided by the aldehyde’s electrophilic properties .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity mitigation: Use fume hoods and PPE (gloves, goggles) due to potential irritancy from the aldehyde group.

- Waste disposal: Neutralize aldehyde residues with sodium bisulfite before disposal. Store hazardous waste separately for professional treatment .

Advanced: How does the electronic nature of the 3-chlorophenyl group influence the reactivity of this compound?

Answer:

- Electron-withdrawing effect: The –Cl group stabilizes negative charges, enhancing electrophilicity at the aldehyde position, making it reactive toward nucleophiles (e.g., amines in Schiff base formation).

- Resonance effects: Meta-chlorine directs electrophilic substitution away from the phenyl ring, reducing side reactions during derivatization .

Advanced: What computational methods aid in predicting the spectroscopic properties of this compound?

Answer:

- Density functional theory (DFT): Calculate -NMR chemical shifts (GIAO method) and IR vibrational frequencies using software like Gaussian. Compare with experimental data to validate structural models .

- TD-DFT for UV-Vis: Predict λ for electronic transitions (e.g., π→π* in the pyridine ring) .

Basic: What are the common impurities in this compound synthesis, and how are they controlled?

Answer:

- Major impurities:

- Quality control: Use HPLC with a C18 column (acetonitrile/water gradient) to monitor purity (≥95%) .

Advanced: How can this compound serve as a ligand in coordination chemistry?

Answer:

- Metal complexation: The aldehyde and pyridine N act as bidentate ligands for transition metals (e.g., Cu(II), Ru(II)). Characterize complexes via cyclic voltammetry and X-ray absorption spectroscopy (XAS) .

- Catalytic applications: Test in asymmetric catalysis (e.g., transfer hydrogenation) by modifying the aldehyde to a chiral amine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.